1-Dodecyl-2,3-distearoylglycerol
Description
Properties
CAS No. |
10322-32-4 |
|---|---|
Molecular Formula |
C51H100O5 |
Molecular Weight |
793.3 g/mol |
IUPAC Name |
(3-dodecoxy-2-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C51H100O5/c1-4-7-10-13-16-19-22-24-26-28-30-32-35-38-41-44-50(52)55-48-49(47-54-46-43-40-37-34-21-18-15-12-9-6-3)56-51(53)45-42-39-36-33-31-29-27-25-23-20-17-14-11-8-5-2/h49H,4-48H2,1-3H3 |
InChI Key |
PTFPZKGPJIEOSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Synonyms |
Bisstearic acid 1-[(dodecyloxy)methyl]ethylene ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations in Triacylglycerols
1-Oleoyl-2,3-distearoylglycerol
- Structure : sn-1: Oleoyl (C18:1, unsaturated), sn-2/3: Stearoyl (C18:0).
- Key Differences : The unsaturated oleoyl chain at sn-1 introduces kinks in the fatty acid structure, reducing melting temperature compared to the fully saturated 1-dodecyl analog. This compound is associated with hepatic lipid accumulation reduction in metabolic studies .
- Applications : Used in studies on lipid metabolism and nutraceutical formulations .
1-Palmitoyl-2,3-distearoylglycerol
- Structure : sn-1: Palmitoyl (C16:0), sn-2/3: Stearoyl (C18:0).
- Key Differences : The shorter palmitoyl chain (C16 vs. C12) increases molecular symmetry but reduces hydrophobic interactions, leading to lower thermal stability. Research indicates its role in modulating liver triglyceride content .
2-Oleoyl-1,3-distearoylglycerol (SOS)
- Structure : sn-1/3: Stearoyl (C18:0), sn-2: Oleoyl (C18:1).
- Key Differences: Symmetric placement of stearoyl chains at sn-1/3 and unsaturated oleoyl at sn-2 enables SOS to form stable β-crystals, critical in cocoa butter for heat resistance and texture .
Functionalized Glycerides
1-Monomethoxypolyethyleneglycol-2,3-distearoylglycerol
- Structure : PEG-modified glyceride with stearoyl chains at sn-2/3 and a hydrophilic PEG group at sn-1.
- Key Differences: The PEG chain enhances aqueous solubility and stealth properties in nanocarriers, unlike the hydrophobic dodecyl group in 1-dodecyl-2,3-distearoylglycerol. This modification improves drug delivery efficacy but reduces lipid bilayer integration .
1-Dodecylpiperidine-2-thione
- Structure: Non-glyceride compound with a dodecyl chain attached to a heterocyclic ring.
Table 1: Comparative Analysis of Key Triacylglycerols
*Estimated based on analogous structures.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-Dodecyl-2,3-distearoylglycerol, and which analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves enzymatic or chemical esterification of glycerol with dodecyl and stearoyl groups. Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming regioselectivity of acyl groups (e.g., NMR distinguishes sn-1, sn-2, and sn-3 positions) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight and acyl chain composition .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using lipid-specific staining (e.g., iodine vapor) .
Q. Which spectroscopic methods are most effective for characterizing the acyl chain arrangement in this compound?
- Methodological Answer :
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies ester carbonyl stretching (~1740 cm) and alkyl chain packing via CH symmetric/asymmetric stretches .
- NMR : Resolves olefinic protons (if unsaturated chains exist) and terminal methyl groups for chain-length confirmation .
Q. What chromatographic techniques are recommended for quantifying this compound in complex lipid mixtures?
- Methodological Answer :
- Reverse-Phase HPLC : Using C18 columns with evaporative light-scattering detection (ELSD) or charged aerosol detection (CAD) for non-UV-absorbing lipids .
- Gas Chromatography (GC) : After transesterification to fatty acid methyl esters (FAMEs) for acyl chain quantification .
Advanced Research Questions
Q. How can factorial design optimize esterification efficiency in the synthesis of this compound?
- Methodological Answer :
- Variable Selection : Key factors include temperature, molar ratio of fatty acids to glycerol, and catalyst concentration (e.g., lipase or acid catalysts) .
- Response Surface Methodology (RSM) : Models interactions between variables to identify optimal conditions (e.g., maximizing yield while minimizing acyl migration) .
- Validation : Confirm reproducibility across 3+ independent batches using ANOVA for statistical significance .
Q. In studies reporting conflicting data on the compound’s thermal stability, which experimental variables should be re-examined to resolve discrepancies?
- Methodological Answer :
- Purity Assessment : Impurities (e.g., free fatty acids) lower melting points; validate purity via HPLC or GC-MS .
- Differential Scanning Calorimetry (DSC) Protocols : Standardize heating rates (e.g., 5°C/min) and sample preparation (e.g., anhydrous conditions) to avoid artifacts .
- Environmental Controls : Humidity and oxygen exposure during testing can accelerate degradation; use inert atmospheres .
Q. How does this compound incorporation into lipid bilayers affect membrane fluidity, and which advanced techniques provide complementary insights?
- Methodological Answer :
- Fluorescence Anisotropy : Use probes like DPH or Laurdan to measure phase behavior changes in liposomes .
- Atomic Force Microscopy (AFM) : Visualizes nanoscale membrane rigidity and domain formation in supported lipid bilayers .
- Neutron Scattering : Resolves acyl chain packing density in multi-lamellar vesicles .
Q. What strategies mitigate acyl chain migration during long-term storage, and how should stability studies be designed?
- Methodological Answer :
- Storage Conditions : Use argon-purged vials at -80°C to prevent oxidation; avoid repeated freeze-thaw cycles .
- Stability Study Design :
- Time-Point Sampling : Test purity, acyl composition, and thermal properties at 0, 3, 6, and 12 months .
- Accelerated Aging : Expose samples to 40°C/75% RH for 6 weeks to predict degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
